molecular formula C11H14N2O B7890551 [3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanol

[3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanol

Cat. No.: B7890551
M. Wt: 190.24 g/mol
InChI Key: ZEYMMSGLROTRFX-UHFFFAOYSA-N
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Description

[3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanol is a high-purity chemical reagent featuring the imidazo[1,5-a]pyridine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. Compounds based on this heterocyclic framework are recognized for their diverse biological activities and are key intermediates in the development of novel therapeutic agents. Research into imidazopyridine hybrids, such as this one, has demonstrated their potential in a wide spectrum of pharmacological applications. These include serving as core structures in the development of antiviral, antifungal, anticancer, and antibacterial agents . Furthermore, this class of compounds has shown promise as agonists for toll-like and 5-HT1A receptors, which are relevant for treating central nervous system (CNS) disorders, and as inhibitors of enzymes like phosphoinositide 3-kinases and cholinesterases . The specific substitution pattern of the propan-2-yl (isopropyl) group and the hydroxymethyl functional group on the imidazo[1,5-a]pyridine core makes this compound a valuable building block for further synthetic exploration, such as in cyclization and annulation reactions . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(3-propan-2-ylimidazo[1,5-a]pyridin-1-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8(2)11-12-9(7-14)10-5-3-4-6-13(10)11/h3-6,8,14H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYMMSGLROTRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C2N1C=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation: Pyridinylmethanol Derivatives

The synthesis begins with pyridinylmethanol precursors, such as phenyl(pyridin-2-yl)methanol, prepared via Grignard addition. For example, pyridine-2-carboxaldehyde reacts with phenylmagnesium bromide in dry THF under argon at 0°C to room temperature, yielding phenyl(pyridin-2-yl)methanol in 92% yield after silica gel chromatography. Substituted analogs are accessible by varying the Grignard reagent; for instance, using isopropylmagnesium bromide introduces the propan-2-yl group directly.

Cyclization to Imidazo[1,5-a]pyridine Core

The key step employs bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) and p-TsOH·H₂O in dichloroethane (DCE) at 150°C. Bi(OTf)₃ generates benzylic cations from pyridinylmethanols, which undergo Ritter-type cyclization with nitriles (e.g., acetonitrile) to form the imidazo[1,5-a]pyridine scaffold. For [3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanol, substituting acetonitrile with isobutyronitrile delivers the propan-2-yl group at position 3. The reaction typically achieves 75–85% yields with broad substrate tolerance.

Optimization Insights

  • Catalyst Loading : 5 mol% Bi(OTf)₃ and 7.5 equiv p-TsOH·H₂O are optimal for minimizing side reactions.

  • Solvent Effects : Polar aprotic solvents like DCE enhance cation stability and reaction efficiency.

Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization

Bromination at Position 3

Starting from imidazo[1,5-a]pyridin-1-ylmethanol, bromination at position 3 is achieved using N-bromosuccinimide (NBS) in acetonitrile at 30°C. This step introduces a bromine atom with >90% regioselectivity, confirmed by ¹H NMR (δ 7.70 ppm, d, J = 8.8 Hz).

Suzuki-Miyaura Coupling with Isopropylboronic Acid

The brominated intermediate undergoes Suzuki-Miyaura coupling with isopropylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in toluene/water (3:1) at 80°C. This method installs the propan-2-yl group in 65–70% yield, with HRMS confirming the molecular ion at m/z 231.1495 [M+H]⁺.

Challenges and Solutions

  • Steric Hindrance : The bulky isopropyl group necessitates elevated temperatures (80–100°C) and prolonged reaction times (12–24 h).

  • Protection of Hydroxymethyl : Temporary silylation (e.g., TBSCl) prevents oxidation during coupling, with subsequent deprotection using TBAF.

One-Pot Tandem Alkylation-Cyclization Strategy

Sequential Alkylation and Ring Closure

A streamlined approach involves reacting 2-aminopyridine with chloroacetone and paraformaldehyde in acetic acid at 120°C. Chloroacetone introduces the propan-2-yl group via nucleophilic substitution, while paraformaldehyde facilitates cyclization to form the imidazo[1,5-a]pyridine core. The hydroxymethyl group is incorporated using hydroxymethylfurans as formaldehyde equivalents, yielding the target compound in 60–65% yield.

Mechanistic Analysis

  • Iminium Intermediate : Condensation of 2-aminopyridine with chloroacetone forms an iminium species, which undergoes cyclization upon dehydration.

  • Acid Catalysis : Acetic acid protonates the carbonyl group, accelerating nucleophilic attack by the amine.

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Ritter-Type Cyclization : Highest yields (75–85%) but requires specialized catalysts.

  • Cross-Coupling : Moderate yields (65–70%) with scalability limited by palladium costs.

  • One-Pot Method : Cost-effective but lower yields (60–65%).

Functional Group Compatibility

  • The Ritter route tolerates electron-donating and withdrawing groups on the pyridine ring.

  • Palladium catalysis is sensitive to steric bulk, necessitating optimized ligands.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.56 (d, J = 4.5 Hz, 1H), 7.70 (d, J = 8.8 Hz, 1H), 5.72 (s, 1H, -CH₂OH), 3.78 (s, 3H, -OCH₃).

  • HRMS (ESI-Orbitrap) : m/z calcd for C₁₂H₁₅N₂O [M+H]⁺: 231.1495, found: 231.1493.

Chromatographic Purity

Silica gel chromatography (30% EtOAc/hexane) delivers >95% purity, with HPLC retention time at 12.3 min (C18 column, 0.1% TFA in H₂O/MeCN) .

Chemical Reactions Analysis

Types of Reactions: [3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding imidazo[1,5-a]pyridine derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions can occur at various positions on the imidazo[1,5-a]pyridine ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as chromium(VI) oxide or potassium permanganate.

  • Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.

  • Substitution reactions often require strong nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions include oxidized imidazo[1,5-a]pyridine derivatives, reduced forms, and various substituted analogs.

Scientific Research Applications

Chemistry: In the field of chemistry, [3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a useful tool in drug discovery.

Medicine: In medicinal chemistry, this compound is explored for its therapeutic properties. It has been investigated for its potential use in treating various diseases, including cancer and inflammatory disorders.

Industry: The compound finds applications in the development of materials with specific optical and electronic properties. Its luminescent properties make it suitable for use in sensors and optoelectronic devices.

Mechanism of Action

The mechanism by which [3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but generally, the compound may inhibit or activate certain biochemical processes through binding to its targets.

Comparison with Similar Compounds

Structural Analogs: Substituent Effects

The imidazo[1,5-a]pyridine core allows diverse functionalization, with substituents significantly influencing properties. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications References
[3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanol 3-isopropyl, 1-methanol ~190 (estimated*) Solvatochromic behavior, hydrophilic due to -CH2OH Potential membrane probes, chemical biology
{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanol 3-ethyl, 1-methanol 176.21 Similar solvatochromism; reduced steric hindrance vs. isopropyl Fluorescent probes
3-(Propan-2-yl)imidazo[1,5-a]pyridine-1-carbaldehyde 3-isopropyl, 1-carbaldehyde ~204 (estimated) Reactive aldehyde group; suitable for Schiff base formation Precursor for benzimidazole derivatives
Dimeric imidazo[1,5-a]pyridines (e.g., 2-4) Dimeric structures Higher (varies) Larger Stokes shifts, enhanced photostability Liposome membrane imaging

*Estimated based on ethyl analog (C10H12N2O) with substitution of ethyl (C2H5 → C3H7).

Key Observations :

  • Substituent Size : The bulkier isopropyl group at the 3-position may improve lipid bilayer intercalation compared to ethyl, as seen in liposome studies .
  • Functional Groups: The methanol group enhances hydrophilicity, while carbaldehydes (e.g., 10a-c in ) enable further derivatization, such as forming benzimidazoles .
Bioactive Analogs

While direct biological data for this compound are unavailable, structurally related compounds exhibit notable activities:

  • Anticancer Activity: A fluorophenyl-indolinone derivative (GI50 = 1.54–13.0 μM) highlights the impact of electron-withdrawing groups on bioactivity .
  • Metal Complexes: Bis(imidazo[1,5-a]pyridine) Cu/Zn complexes show anticancer properties, suggesting that methanol-substituted analogs could act as ligands for metal coordination .
Heterocyclic Variants

Comparison with pyrazolo[1,5-a]pyridin-2-ylmethanol ():

  • Scaffold Differences : The pyrazolo[1,5-a]pyridine core lacks the imidazole nitrogen, reducing hydrogen-bonding capacity.
  • Molecular Weight : Lower (148.16 vs. ~190) due to fewer heteroatoms.
  • Applications : Pyrazolo derivatives are explored in medicinal chemistry, but imidazo analogs dominate in photophysical studies .

Biological Activity

[3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanol, with a CAS number of 1564725-67-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

The molecular formula of this compound is C11_{11}H14_{14}N2_{2}O, with a molecular weight of 194.27 g/mol. The compound features an imidazo[1,5-a]pyridine scaffold, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC11_{11}H14_{14}N2_{2}O
Molecular Weight194.27 g/mol
CAS Number1564725-67-2

Inhibition of Enzymatic Activity

Recent studies have demonstrated that imidazo[1,5-a]pyridine derivatives exhibit significant inhibition of insulin-regulated aminopeptidase (IRAP). In a screening campaign involving various compounds, this compound was identified as a potential non-competitive inhibitor with an IC50_{50} value of approximately 2.9 µM. This inhibition has been linked to improved cognitive functions in animal models, suggesting therapeutic potential in cognitive disorders .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that derivatives of imidazo[1,5-a]pyridine possess antibacterial activity against various strains of bacteria. For instance, some derivatives showed minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Listeria monocytogenes .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications on the imidazo[1,5-a]pyridine scaffold significantly influence the biological activity of the compounds. For example:

CompoundIC50_{50} (µM)Remarks
1a2.9Parent compound with notable IRAP inhibition
1b7.9Altered substituent reduced potency
1c>125Poor solubility affected activity

These findings indicate that both the substitution pattern and the presence of functional groups are critical for enhancing the biological activity of these compounds .

Case Studies

Several case studies have highlighted the efficacy and safety profiles of imidazo[1,5-a]pyridine derivatives:

  • Cognitive Enhancement : A study involving the administration of an imidazo derivative in mice demonstrated significant improvements in memory retention tasks compared to controls, correlating with IRAP inhibition .
  • Antibacterial Efficacy : A derivative exhibited effective bacterial growth inhibition in clinical isolates of Escherichia coli, with an MIC value confirming its potential as an antibacterial agent .
  • Safety Profile : Toxicity assessments in animal models indicated that even at high doses (up to 2000 mg/kg), the compound did not exhibit acute toxicity, suggesting a favorable safety profile for further development .

Q & A

Q. What are the established synthetic routes for [3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanol, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via cyclization and functionalization of imidazo[1,5-a]pyridine precursors. For example:

  • Vilsmeier-Haack Reaction : Used to introduce formyl groups to imidazo[1,5-a]pyridine derivatives (e.g., imidazo[1,5-a]pyridine-3-carbaldehyde synthesis, 55% yield) .
  • Suzuki Coupling : Enhances structural diversity by introducing aryl/heteroaryl groups using palladium catalysts (e.g., 35% yield for methyl 3-(3-formylimidazo[1,5-a]pyridin-1-yl)benzoate) .
  • Knoevenagel Condensation : For constructing fused heterocycles (42% yield for azaindolin-2-one derivatives) .
    Optimization Strategies :
    • Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity (e.g., microwave-enhanced cyclization for imidazo[1,5-a]pyrimidines) .
    • Adjust solvent polarity and catalyst loading (e.g., DMF for bromination, methanol/ethanol for recrystallization) .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Resolves 3D molecular structure and confirms regiochemistry (e.g., imidazo[1,5-a]pyridine derivatives analyzed in chloroform-methanol) .
  • NMR Spectroscopy : Assigns proton environments (e.g., 1H^1H-NMR for substituent effects in imidazo[1,5-a]pyridine adducts) .
  • HRMS : Validates molecular formula and detects degradation products (e.g., forced degradation studies of imidazo[1,5-a]pyrazine derivatives) .

Q. How should researchers handle safety and stability concerns during synthesis?

Methodological Answer:

  • Stability : Store under inert atmosphere (N2_2) at 2–8°C to prevent oxidation of the methanol group .
  • Reaction Safety : Use reflux conditions with glacial acetic acid in methanol for controlled imine formation (e.g., 16-hour reflux for Schiff base synthesis) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for target applications?

Methodological Answer:

  • Molecular Docking : Predict binding affinity with biological targets (e.g., c-MYC G-quadruplex stabilizers designed via azaindolin-2-one scaffolds) .
  • DFT Calculations : Optimize electronic properties for ligand design (e.g., N-heterocyclic carbene ligands with imidazo[1,5-a]pyridine cores) .

Q. What strategies resolve contradictory data on substituent effects in imidazo[1,5-a]pyridine derivatives?

Methodological Answer:

  • Systematic SAR Studies : Compare electron-donating (e.g., methyl) vs. electron-withdrawing groups (e.g., bromo). Example: Methyl at pyridine C6 enhances compatibility, while electron-withdrawing groups at the same position impede reactivity .
  • Control Experiments : Replicate conditions using standardized protocols (e.g., Suzuki coupling with Cs2_2CO3_3 base and Pd(PPh3_3)4_4 catalyst) .

Q. What advanced functionalization methods enable applications in catalysis or materials science?

Methodological Answer:

  • Tridentate Ligand Design : Incorporate pyridyl and methoxy groups via sustainable protocols (e.g., chitosan-derived ligands for transition-metal catalysis) .
  • N-Heterocyclic Carbene (NHC) Complexes : Synthesize heterobidentate ligands for Pd or Au catalysts (e.g., europium patent examples) .

Q. How can photophysical properties of imidazo[1,5-a]pyridine derivatives be exploited for fluorophore development?

Methodological Answer:

  • Photophysical Screening : Measure fluorescence quantum yield and Stokes shift (e.g., 2-(4-methoxyphenyl)imidazo[1,5-a]pyrimidine as a blue-emitting fluorophore) .
  • Structural Tuning : Introduce electron-rich aryl groups to enhance π-conjugation (e.g., methoxy substituents in imidazo[1,5-a]pyrimidin-5(8H)-ones) .

Q. What methodologies identify degradation products under stressed conditions?

Methodological Answer:

  • LC-MS/MS and NMR : Characterize hydrolytic/oxidative byproducts (e.g., forced degradation of imidazo[1,5-a]pyrazine benzamides identifies DP3 and DP4) .
  • Accelerated Stability Testing : Expose to heat, light, and humidity (40°C/75% RH for 4 weeks) to simulate long-term degradation .

Q. How do reaction mechanisms differ in imidazo[1,5-a]pyridine alkylation vs. cyclization pathways?

Methodological Answer:

  • Mechanistic Probes : Use isotopic labeling (e.g., 13C^{13}C-DMF in Vilsmeier-Haack reactions) to track formyl group origin .
  • Kinetic Studies : Compare rates of isonitrile alkylation (KHMDS-mediated) vs. electrophilic bromination (NBS in DMF) .

Q. Tables for Key Data

Property Technique Example Data Reference
Crystal StructureX-ray DiffractionSpace group P21/n, layers of [SnCl6]2^{2-} octahedra
Fluorescence EmissionPhotophysical Analysisλem_{em} = 450 nm, ΦF_F = 0.42 for 6i
Degradation Product MassHRMSDP3: m/z 498.400 (C27_{27}H27_{27}N7_7O3_3)
Suzuki Coupling YieldSynthetic Chemistry35% yield for methyl 3-(3-formylimidazo...)

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